N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
CAS No.: 391225-29-9
Cat. No.: VC4756195
Molecular Formula: C23H20N2O2S
Molecular Weight: 388.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391225-29-9 |
|---|---|
| Molecular Formula | C23H20N2O2S |
| Molecular Weight | 388.49 |
| IUPAC Name | N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide |
| Standard InChI | InChI=1S/C23H20N2O2S/c1-2-14-27-18-12-10-17(11-13-18)21-15-28-23(24-21)25-22(26)20-9-5-7-16-6-3-4-8-19(16)20/h3-13,15H,2,14H2,1H3,(H,24,25,26) |
| Standard InChI Key | HOPRNSDWPVZDNY-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Introduction
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of naphthalene derivatives. It incorporates a thiazole moiety, which is known for its diverse biological properties. This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Synthesis and Characterization
The synthesis of N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. While specific reaction conditions such as temperature, solvent systems, and catalysts are crucial for optimizing yield and purity, detailed information on these parameters is not extensively available in current literature.
Characterization of this compound can be achieved through various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and HR–MS. These techniques provide valuable insights into the compound's structure and purity.
Potential Applications
| Potential Application | Description |
|---|---|
| Pharmaceutical Development | Targeting various biological pathways |
| Biological Activity | Interaction with enzymes or receptors |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume